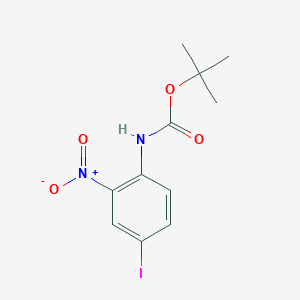

Tert-butyl (4-iodo-2-nitrophenyl)carbamate

Description

Significance and Role of Aryl Carbamates in Advanced Organic Synthesis

Aryl carbamates are a pivotal class of organic compounds characterized by a carbamate (B1207046) group attached to an aromatic ring. Their significance in advanced organic synthesis is multifaceted. They serve as crucial protecting groups for amines, with the tert-butyloxycarbonyl (Boc) group being a prominent example due to its stability under various conditions and its facile, acid-labile removal. wikipedia.orgresearchgate.net Beyond their role in protection, aryl carbamates are valuable precursors for the synthesis of a wide array of other functional groups. For instance, they can be transformed into N-aryl ureas, S-thiocarbamates, and are instrumental in the synthesis of diisocyanate precursors for polyurethane materials. mit.edu

Modern synthetic methodologies have further expanded the utility of aryl carbamates. Palladium-catalyzed cross-coupling reactions, for example, provide an efficient route to N-aryl carbamates from aryl chlorides and triflates. mit.edu Metal-free approaches have also been developed, utilizing reagents like aryl(TMP)iodonium salts for the N-arylation of carbamates, highlighting the continuous innovation in their synthesis. acs.org Furthermore, aryl carbamates can undergo ortho-metalation followed by rearrangement, known as the Snieckus–Fries rearrangement, to yield ortho-acylated phenols, demonstrating their utility in directed functionalization of aromatic rings. acs.org

The Strategic Position of Halogenated Nitroaromatic Scaffolds in Medicinal and Synthetic Chemistry

Halogenated nitroaromatic compounds are fundamental building blocks in both medicinal and synthetic chemistry. The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This property is strategically employed in the synthesis of complex molecules.

In medicinal chemistry, the incorporation of halogen and nitro functionalities can significantly modulate the biological activity of a molecule. Halogens can enhance lipophilicity, which may improve pharmacokinetic properties. nih.gov Nitroaromatic compounds themselves have been investigated for their antimicrobial properties. nih.gov For instance, nitrated pyrrolomycins have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Moreover, nitroarene-based prodrugs are being designed to be activated by intracellular nitroreductase enzymes, offering a targeted approach to combat antibiotic resistance. nih.gov

From a synthetic standpoint, the nitro group can be readily reduced to an amino group, providing a gateway to a vast number of derivatives. The halogen atom, particularly iodine, is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents onto the aromatic core.

Historical Development of Synthetic Methodologies Pertaining to N-Boc Protected Anilines

The use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines is a cornerstone of modern organic synthesis. wikipedia.org Its development has been driven by the need for a robust protecting group that is stable to a wide range of reaction conditions but can be removed selectively under mild acidic conditions. researchgate.net

The primary reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov Early methods for the N-Boc protection of anilines often involved reacting the aniline (B41778) with Boc₂O in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in an aqueous or organic solvent. wikipedia.orgnih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in acetonitrile (B52724) also became a common practice. wikipedia.org

Over the years, methodologies have been refined to improve efficiency and yield. For instance, one-pot procedures have been developed that combine other transformations with N-Boc protection. An example is the tandem direct reductive amination of aldehydes with amines, followed by N-Boc protection in the same reaction vessel. nih.gov The synthesis of tert-butyl (2-nitrophenyl) carbamate from 2-nitroaniline (B44862) and Boc₂O is a well-established procedure that serves as a template for the synthesis of related compounds. nih.gov The subsequent reduction of the nitro group provides access to N-Boc protected anilines that can be further functionalized. nih.gov

Overview of Contemporary Research Directions Involving Tert-butyl (4-iodo-2-nitrophenyl)carbamate

While specific research focusing exclusively on Tert-butyl (4-iodo-2-nitrophenyl)carbamate is not extensively documented, its structure suggests several contemporary research applications based on the reactivity of its constituent functional groups. As a halogenated and N-protected nitroaniline, this compound is a highly valuable intermediate for the synthesis of complex heterocyclic and biaryl structures.

Current research efforts would likely focus on its use in:

Cross-Coupling Reactions: The iodo substituent makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, aryl, and vinyl groups at the 4-position, leading to a diverse range of substituted 2-nitroanilines. These products can then be elaborated further, for example, by reduction of the nitro group.

Synthesis of Heterocycles: The ortho-relationship of the nitro and carbamate groups can be exploited for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused aromatic structures, after reduction of the nitro group to an amine.

Medicinal Chemistry Scaffolds: Given the known biological activities of halogenated nitroaromatics, this compound could serve as a starting material for the synthesis of novel therapeutic agents. nih.govnih.gov The ability to functionalize the molecule at the iodo-position allows for the systematic exploration of structure-activity relationships.

The general synthetic utility of related compounds, such as tert-butyl (4-iodophenyl)carbamate and tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate, in forming complex molecular architectures further underscores the potential of the title compound in similar synthetic endeavors. sigmaaldrich.comsigmaaldrich.com

Identification of Knowledge Gaps and Future Research Avenues for Tert-butyl (4-iodo-2-nitrophenyl)carbamate Studies

The primary knowledge gap concerning Tert-butyl (4-iodo-2-nitrophenyl)carbamate is the limited number of published studies that specifically investigate its synthesis, reactivity, and applications. While its utility can be inferred from the chemistry of its functional groups, detailed experimental data on its performance in various reaction systems are lacking.

Future research avenues could therefore include:

Optimization of Synthesis: A systematic study to optimize the synthesis of Tert-butyl (4-iodo-2-nitrophenyl)carbamate from 4-iodo-2-nitroaniline (B1312708) would be a valuable contribution.

Exploration of Reactivity: A comprehensive investigation of its reactivity in a broad range of modern synthetic transformations, including various cross-coupling reactions, C-H activation, and cyclization reactions, would fully elucidate its synthetic potential.

Biological Evaluation: Given the prevalence of halogenated nitroaromatic motifs in bioactive molecules, synthesizing a library of derivatives from this compound and screening them for various biological activities (e.g., antibacterial, antifungal, anticancer) could lead to the discovery of new therapeutic leads. nih.govnih.gov

Materials Science Applications: The rigid, functionalized aromatic core of this molecule could also be of interest in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after appropriate structural modifications.

By addressing these knowledge gaps, the scientific community can fully harness the potential of Tert-butyl (4-iodo-2-nitrophenyl)carbamate as a versatile tool in both academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of a Structurally Similar Compound: tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate

| Property | Value |

| IUPAC Name | tert-butyl (4-iodo-2-methoxyphenyl)carbamate |

| CAS Number | 876346-94-0 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆INO₃ uni.lu |

| Molecular Weight | 349.16 g/mol |

| Physical Form | Powder sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.com |

Table 2: Common Reactions and Transformations

| Reaction Type | Reagents and Conditions | Product Type |

| N-Boc Deprotection | Trifluoroacetic acid in dichloromethane (B109758); or HCl in methanol (B129727) wikipedia.org | 4-Iodo-2-nitroaniline |

| Nitro Group Reduction | Fe/NH₄Cl, H₂/Pd-C, or SnCl₂/HCl | tert-Butyl (2-amino-4-iodophenyl)carbamate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) mdpi.com | tert-Butyl (4-aryl-2-nitrophenyl)carbamate |

| Heck Coupling | Alkene, Pd catalyst, base | tert-Butyl (4-alkenyl-2-nitrophenyl)carbamate |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | tert-Butyl (4-alkynyl-2-nitrophenyl)carbamate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-iodo-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGAFUPACBMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634928 | |

| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335254-69-8 | |

| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate

Retrosynthetic Analysis and Key Disconnections for Tert-butyl (4-iodo-2-nitrophenyl)carbamate

A retrosynthetic analysis of Tert-butyl (4-iodo-2-nitrophenyl)carbamate reveals several possible disconnections, leading to different synthetic pathways. The primary disconnections involve the C-N bond of the carbamate (B1207046), the C-I bond, and the C-N bond of the nitro group.

Primary Disconnections:

C-N (Carbamate) Bond Disconnection: This is the most straightforward disconnection, leading back to 4-iodo-2-nitroaniline (B1312708) and a tert-butoxycarbonyl (Boc) source, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This suggests a linear sequence where the aniline (B41778) is functionalized last.

C-I Bond Disconnection: This disconnection points to tert-butyl (2-nitrophenyl)carbamate as a precursor, which would then undergo regioselective iodination. The challenge here lies in controlling the position of the incoming iodine atom.

C-NO₂ Bond Disconnection: This approach suggests tert-butyl (4-iodophenyl)carbamate as the key intermediate, which would require a controlled nitration to introduce the nitro group at the position ortho to the carbamate and meta to the iodine.

These disconnections give rise to three plausible linear synthetic routes, each with its own set of advantages and challenges regarding regioselectivity and functional group compatibility.

Classical Approaches for Carbamate Formation and Aromatic Functionalization

N-Boc Protection of Aniline Derivatives

The protection of the amino group of an aniline derivative as a tert-butyl carbamate (Boc-protection) is a common and robust transformation in organic synthesis. This is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or a catalyst. For less nucleophilic anilines, such as those bearing electron-withdrawing groups like a nitro group, the reaction may require more forcing conditions or specific catalysts to proceed efficiently. researchgate.netresearchgate.net

A general procedure for the N-Boc protection of an aniline is as follows:

| Reagents/Conditions | Role | Typical Values/Examples |

| Aniline Derivative | Starting Material | 4-iodo-2-nitroaniline |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent | 1.1 - 1.5 equivalents |

| Base (optional) | Acid scavenger/catalyst | Triethylamine (B128534), DMAP, NaH |

| Solvent | Reaction Medium | Dichloromethane (B109758), THF, Acetonitrile (B52724) |

| Temperature | Reaction Condition | Room temperature to reflux |

Regioselective Iodination Techniques for Aromatic Systems

The introduction of an iodine atom onto an aromatic ring can be accomplished through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a substrate like tert-butyl (2-nitrophenyl)carbamate, the carbamate group is an ortho-, para-director, while the nitro group is a meta-director. The position para to the carbamate is the most likely site for iodination. A variety of iodinating reagents can be employed, often in the presence of an acid catalyst or an oxidizing agent. acs.orgresearchgate.netelsevierpure.comnih.gov

Common iodinating systems include:

| Reagent System | Description |

| I₂ / Oxidizing Agent | Molecular iodine with an oxidant like nitric acid or hydrogen peroxide. |

| N-Iodosuccinimide (NIS) | A mild and selective source of electrophilic iodine, often used with an acid catalyst. acs.org |

| Iodine Monochloride (ICl) | A highly reactive iodinating agent. |

| Silver Salts / I₂ | Systems like Ag₂SO₄/I₂ can generate a potent electrophilic iodine species. nih.gov |

Controlled Nitration Methodologies

The nitration of an aromatic ring is a classic electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid. However, for substrates with multiple substituents, controlling the regioselectivity can be challenging. In the case of tert-butyl (4-iodophenyl)carbamate, the carbamate group is an ortho-, para-director, while the iodine atom is also an ortho-, para-director, albeit a deactivating one. This would likely lead to a mixture of products. Milder nitrating agents or the use of directing groups can offer better control. organic-chemistry.orgresearchgate.netsci-hub.se For instance, the use of tert-butyl nitrite (B80452) in a solvent-controlled system has been reported for chemoselective nitration. rsc.org

| Nitrating Agent | Conditions | Selectivity Considerations |

| HNO₃ / H₂SO₄ | Standard "mixed acid" conditions. | Can be harsh and lead to side reactions or poor regioselectivity. masterorganicchemistry.com |

| KNO₃ / H₂SO₄ | A solid source of the nitronium ion precursor. | Similar to mixed acid. |

| tert-Butyl nitrite | Milder conditions, solvent can influence selectivity. rsc.org | Potentially offers better control for sensitive substrates. |

| Bismuth Nitrate (B79036) / Acetic Anhydride (B1165640) | A milder and safer alternative to strong acids. researchgate.net | Can be effective for the nitration of anilines. |

Convergent and Linear Synthetic Pathways to Tert-butyl (4-iodo-2-nitrophenyl)carbamate

The synthesis of Tert-butyl (4-iodo-2-nitrophenyl)carbamate can be approached through either a linear or a convergent strategy.

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material. chemistnotes.comdifferencebetween.comuniurb.it Based on the retrosynthetic analysis, three plausible linear pathways are:

Pathway A: Start with commercially available 4-iodo-2-nitroaniline and perform N-Boc protection as the final step. This is often the most direct route if the starting material is readily accessible.

Pathway B: Begin with tert-butyl (2-nitrophenyl)carbamate and carry out a regioselective iodination. The success of this route hinges on achieving high selectivity for the desired 4-iodo isomer.

Pathway C: Start with tert-butyl (4-iodophenyl)carbamate sigmaaldrich.comapolloscientific.co.uk and perform a controlled nitration. This route's viability depends on the ability to selectively nitrate at the 2-position over the other available positions.

Convergent Synthesis:

Optimization of Reaction Conditions and Yields in Tert-butyl (4-iodo-2-nitrophenyl)carbamate Synthesis

Optimizing the reaction conditions for each step in the synthesis of Tert-butyl (4-iodo-2-nitrophenyl)carbamate is crucial for maximizing the yield and purity of the final product.

Optimization of N-Boc Protection:

For the N-Boc protection of the electron-deficient 4-iodo-2-nitroaniline, optimization may involve screening different bases, catalysts, solvents, and temperatures. The use of a stronger base like sodium hydride might be necessary if weaker bases like triethylamine are ineffective. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed to accelerate the reaction. researchgate.netresearchgate.net Solvent choice can also play a significant role; aprotic solvents like THF or dichloromethane are commonly used.

Optimization of Aromatic Iodination:

In the case of iodinating tert-butyl (2-nitrophenyl)carbamate, achieving high regioselectivity is the primary goal. Optimization would focus on the choice of iodinating reagent and reaction conditions. Milder reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid might offer better control than more reactive reagents like iodine monochloride. acs.orgresearchgate.netelsevierpure.com Temperature and reaction time are also critical parameters to control to minimize the formation of di-iodinated or other isomeric byproducts.

Optimization of Aromatic Nitration:

For the nitration of tert-butyl (4-iodophenyl)carbamate, controlling the regioselectivity is paramount. Optimization would involve exploring various nitrating agents and conditions. Milder nitrating systems, such as bismuth nitrate in acetic anhydride or tert-butyl nitrite, could be investigated to favor nitration at the sterically less hindered position ortho to the carbamate group. researchgate.netrsc.org The reaction temperature should be carefully controlled to prevent over-nitration or side reactions.

Illustrative Yields for Key Transformations:

The following table provides representative yields for the key reaction types involved in the synthesis, based on literature for similar substrates.

| Transformation | Starting Material | Reagents | Yield (%) | Reference |

| N-Boc Protection | Aniline | (Boc)₂O, Et₃N, CH₂Cl₂ | >90 | nih.gov |

| Aromatic Iodination | Anisole | NIS, TFA (cat.), CH₃CN | 98 | organic-chemistry.org |

| Aromatic Nitration | Aniline derivative | Bi(NO₃)₃·5H₂O, Ac₂O, DCM | 50-96 | researchgate.net |

Catalyst Systems and Their Mechanistic Roles

The N-tert-butoxycarbonylation of weakly nucleophilic anilines, such as 4-iodo-2-nitroaniline, can be performed under various catalytic conditions, or in some cases, catalyst-free. The choice of catalyst is critical in activating either the amine or the Boc-anhydride to facilitate the reaction.

Base Catalysis: Bases are commonly employed to deprotonate the amine, increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this purpose. The mechanism involves the initial reaction of DMAP with (Boc)₂O to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then readily attacked by the aniline. The use of other bases like triethylamine (TEA) or sodium hydroxide (B78521) is also common. fishersci.co.uk

Lewis Acid Catalysis: Lewis acids can activate the (Boc)₂O by coordinating to one of the carbonyl oxygens, making it more electrophilic. Various Lewis acids have been reported for N-Boc protection, including salts of zinc, lanthanum, and yttria-zirconia. beilstein-journals.org For instance, La(NO₃)₃·6H₂O has been shown to be a mild and efficient catalyst for this transformation under solvent-free conditions.

Brønsted Acid Catalysis: Solid-supported acids like Amberlite-IR 120 or perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) can also catalyze the reaction. organic-chemistry.org These catalysts offer the advantage of easy separation from the reaction mixture.

Catalyst-Free Conditions: Interestingly, N-Boc protection of some anilines can be achieved without any catalyst, particularly when using environmentally benign solvents like water or under solvent-free conditions. thieme-connect.de In these cases, the reaction often relies on elevated temperatures to proceed at a reasonable rate. The polarity of the solvent can play a significant role in stabilizing the transition state.

The reaction of electron-deficient anilines with (Boc)₂O is often sluggish, and side reactions can occur. Therefore, the selection of an appropriate catalytic system is crucial for achieving high yields and purity. For a substrate as deactivated as 4-iodo-2-nitroaniline, a more reactive catalytic system, such as (Boc)₂O in the presence of DMAP, is often necessary.

Influence of Solvent Systems and Reaction Medium

The choice of solvent can significantly impact the rate and outcome of the N-Boc protection of 4-iodo-2-nitroaniline.

Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used. They are good at solubilizing both the aniline precursor and the (Boc)₂O. Reactions in these solvents often require the addition of a catalyst.

Protic Solvents: While less common for this specific transformation due to potential side reactions, protic solvents like methanol (B129727) or ethanol (B145695) can be used, sometimes in combination with other solvents.

"Green" Solvents: In line with the principles of green chemistry, water and glycerol (B35011) have been explored as reaction media for N-Boc protection. researchgate.net Water's high polarity can promote the reaction, and in some cases, allows for catalyst-free conditions. The poor solubility of the reactants in water can sometimes be overcome by using a co-solvent or by vigorous stirring.

Solvent-Free Conditions: Conducting the reaction without a solvent is another green alternative. thieme-connect.de This typically involves heating a mixture of the aniline and (Boc)₂O, often with a solid-supported catalyst. This approach minimizes solvent waste but may require higher temperatures.

The selection of the solvent system is a balance between reactant solubility, reaction rate, and environmental considerations.

Temperature, Pressure, and Stoichiometric Considerations

Temperature: The reaction temperature is a critical parameter. For deactivated anilines, elevated temperatures are often required to achieve a reasonable reaction rate, especially in the absence of a highly active catalyst. However, excessively high temperatures can lead to the decomposition of (Boc)₂O and the formation of byproducts. Typical reaction temperatures range from room temperature to refluxing conditions of the chosen solvent.

Pressure: The N-Boc protection is typically carried out at atmospheric pressure.

Stoichiometry: The stoichiometry of the reactants is another important factor. An excess of (Boc)₂O is often used to ensure complete conversion of the aniline. The amount of catalyst, when used, is typically in the range of 1-10 mol%.

The following table summarizes typical reaction conditions for the N-Boc protection of anilines with varying electronic properties, providing a basis for optimizing the synthesis of tert-butyl (4-iodo-2-nitrophenyl)carbamate.

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| DMAP | THF | Room Temp. - 40 | >90 | fishersci.co.uk |

| La(NO₃)₃·6H₂O | Solvent-free | Room Temp. | ~95 | fishersci.co.uk |

| Amberlite-IR 120 | Solvent-free | Room Temp. | >95 | |

| None | Water | 80-100 | ~90 | semanticscholar.org |

| None | Solvent-free | 60-80 | >90 | thieme-connect.de |

Green Chemistry Principles Applied to the Synthesis of Tert-butyl (4-iodo-2-nitrophenyl)carbamate

The application of green chemistry principles to the synthesis of fine chemicals like tert-butyl (4-iodo-2-nitrophenyl)carbamate is of increasing importance.

Utilization of Sustainable Reagents and Solvents

The use of (Boc)₂O as the Boc-donating reagent is well-established, but its synthesis can involve hazardous materials like phosgene. orgsyn.org Research into greener alternatives is ongoing.

From a solvent perspective, the use of water, glycerol, or solvent-free conditions for the N-Boc protection step significantly improves the greenness of the process by reducing volatile organic compound (VOC) emissions and simplifying purification. thieme-connect.deresearchgate.netresearchgate.net

Atom Economy and Waste Reduction Strategies

The N-Boc protection of an amine with (Boc)₂O has an inherently poor atom economy, as tert-butanol (B103910) and carbon dioxide are generated as byproducts. primescholars.com The atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

For the reaction of 4-iodo-2-nitroaniline with (Boc)₂O, a significant portion of the reactant mass is not incorporated into the final product.

Waste reduction strategies focus on:

Catalyst Recycling: The use of heterogeneous or recyclable catalysts, such as solid-supported acids or Lewis acids, minimizes waste. organic-chemistry.org

Solvent Recycling: When organic solvents are necessary, choosing solvents that can be easily recovered and reused is a key consideration.

Minimizing Purification Steps: Developing highly selective reactions that yield pure products directly reduces the need for energy- and solvent-intensive purification methods like column chromatography.

Scalability and Industrial Relevance of Tert-butyl (4-iodo-2-nitrophenyl)carbamate Production

The scalability of the synthesis of tert-butyl (4-iodo-2-nitrophenyl)carbamate is a critical factor for its industrial application. While many laboratory-scale procedures have been developed, transitioning to large-scale production presents several challenges. acs.org

Heat Management: The N-Boc protection reaction can be exothermic, especially when using highly active catalysts. Effective heat management is crucial on a large scale to prevent runaway reactions and ensure product quality.

Mixing: Ensuring efficient mixing of reactants, especially in heterogeneous or solvent-free systems, is essential for consistent reaction rates and yields.

Purification: On an industrial scale, purification methods like crystallization are preferred over chromatography. Developing a process that yields a product that can be easily purified by crystallization is a key objective.

The development of robust, safe, and cost-effective processes for the large-scale synthesis of tert-butyl (4-iodo-2-nitrophenyl)carbamate is an active area of research in process chemistry. The use of continuous flow reactors is also being explored to improve safety, efficiency, and scalability.

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate

Reactivity of the Aromatic Ring in Tert-butyl (4-iodo-2-nitrophenyl)carbamate

The aromatic core of tert-butyl (4-iodo-2-nitrophenyl)carbamate is rich in functionality, enabling a diverse array of reactions. The carbon-iodine bond serves as a key site for metal-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring, enhanced by the nitro group, influences its susceptibility to other transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl iodide with a boronic acid or its ester derivative. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. These conditions are generally mild enough to preserve the Boc-protecting group and the nitro functionality.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Tert-butyl (2-nitro-4-phenylphenyl)carbamate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | Tert-butyl (4-(4-methoxyphenyl)-2-nitrophenyl)carbamate |

| Pyrimidine-5-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Tert-butyl (2-nitro-4-(pyrimidin-5-yl)phenyl)carbamate |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This transformation is co-catalyzed by palladium and copper salts and requires a base, typically an amine, which can also serve as the solvent.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Tert-butyl (2-nitro-4-(phenylethynyl)phenyl)carbamate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | Tert-butyl (2-nitro-4-((trimethylsilyl)ethynyl)phenyl)carbamate |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | DIPA | Acetonitrile (B52724) | Tert-butyl (4-(3-hydroxyprop-1-yn-1-yl)-2-nitrophenyl)carbamate |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The regioselectivity of the addition to the alkene is influenced by the nature of the alkene substituent.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | Tert-butyl (2-nitro-4-styrylphenyl)carbamate |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Ethyl (E)-3-(4-((tert-butoxycarbonyl)amino)-3-nitrophenyl)acrylate |

| N-vinylpyrrolidone | Pd(dba)₂ / P(o-tol)₃ | NaOAc | DMA | Tert-butyl (2-nitro-4-(1-(2-oxopyrrolidin-1-yl)vinyl)phenyl)carbamate |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in tert-butyl (4-iodo-2-nitrophenyl)carbamate. nih.gov The nitro group, being ortho to the iodine atom, strongly activates the C-4 position towards nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov While palladium-catalyzed cross-coupling reactions are more commonly reported for this substrate, SNAr provides an alternative, metal-free approach to introduce nucleophiles at the C-4 position. Potential nucleophiles for this transformation include alkoxides, thiolates, and amines. The outcome of the reaction can be competitive with other reactive sites on the molecule and is dependent on the reaction conditions and the nature of the nucleophile.

Reduction of the Nitro Group to Amine Functionality

The nitro group of tert-butyl (4-iodo-2-nitrophenyl)carbamate can be selectively reduced to an amine, yielding tert-butyl (2-amino-4-iodophenyl)carbamate. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as benzimidazoles, by providing two adjacent reactive functionalities. The choice of reducing agent is critical to avoid the simultaneous reduction of the iodo group or cleavage of the Boc-carbamate.

Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Careful control of reaction conditions is necessary to prevent dehalogenation.

Metal-Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in ethanol (B145695) or ethyl acetate (B1210297) (SnCl₂·2H₂O) are effective for this transformation. These methods are often preferred for their chemoselectivity.

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst such as Pd/C.

| Reagent | Solvent | Key Features |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | High chemoselectivity, mild conditions. |

| Fe / NH₄Cl | Ethanol / Water | Cost-effective and efficient for large-scale synthesis. |

| H₂ (g), Pd/C | Methanol (B129727) / THF | Requires careful monitoring to avoid deiodination. |

Other Metal-Catalyzed Transformations

While palladium-catalyzed cross-coupling reactions are the most prominent transformations at the iodo position, other metal-catalyzed reactions can be envisaged. The field of C-H activation and functionalization, for instance, has seen significant advancements. acs.orgresearchgate.netresearchgate.net For aniline (B41778) and N-protected aniline derivatives, transition-metal-catalyzed C-H functionalization reactions, often directed by the amine or a protecting group, have been developed to introduce various substituents at the ortho position. researchgate.netresearchgate.netacsgcipr.org However, in the case of tert-butyl (4-iodo-2-nitrophenyl)carbamate, the presence of the highly reactive iodo group means that C-H activation pathways are generally outcompeted by cross-coupling reactions at the C-I bond. As such, specific examples of C-H activation on this particular substrate are not prevalent in the literature.

Reactivity of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to clean removal under specific, often acidic, conditions.

Selective Deprotection Strategies

The removal of the Boc group from tert-butyl (4-iodo-2-nitrophenyl)carbamate or its derivatives unveils the free amine, 4-iodo-2-nitroaniline (B1312708), which can then participate in further synthetic transformations. The deprotection strategy must be chosen carefully to avoid unintended side reactions involving the nitro or iodo groups.

Acidic Deprotection: This is the most common method for Boc group removal. fishersci.co.ukacsgcipr.orgmasterorganicchemistry.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. fishersci.co.ukmasterorganicchemistry.com The reaction proceeds via the formation of a tert-butyl cation, which is subsequently scavenged by the counter-ion or the solvent.

| Reagent | Solvent | Temperature | Key Features |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp | Fast and efficient, volatile byproducts. masterorganicchemistry.com |

| Hydrochloric acid (HCl) | Dioxane / Methanol | Room Temp | Forms the hydrochloride salt of the amine. fishersci.co.uk |

| Oxalyl chloride / Methanol | Methanol | Room Temp | A mild method that proceeds rapidly for electron-deficient anilines. nih.gov |

Thermal Deprotection: The Boc group can also be removed by heating, often in a high-boiling point solvent or under neat conditions. acsgcipr.orgresearchgate.net This method avoids the use of strong acids, which can be advantageous for acid-sensitive substrates. Recent studies have demonstrated the efficacy of thermal deprotection in continuous flow reactors, allowing for precise temperature control and improved selectivity. acs.orgnih.gov The thermolytic deprotection of N-Boc anilines can be achieved in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or even water at elevated temperatures. researchgate.netacsgcipr.org

Basic Deprotection: While less common, as the Boc group is generally stable to basic conditions, some methods for base-mediated deprotection have been reported, particularly for N-Boc derivatives of heteroarenes or activated anilines. researchgate.netnih.gov For instance, refluxing in aqueous methanolic potassium carbonate has been shown to be effective for certain substrates. researchgate.net This approach can be useful when acidic and thermal methods are incompatible with other functional groups in the molecule.

Transformations Involving the Carbamate Nitrogen

The carbamate nitrogen in tert-butyl (4-iodo-2-nitrophenyl)carbamate is central to its function as a protected amine, and its transformations primarily revolve around deprotection and, in some cases, direct functionalization.

The most fundamental transformation is the cleavage of the tert-butoxycarbonyl (Boc) group to liberate the free amine. This deprotection is typically achieved under acidic conditions. A variety of reagents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups within the molecule. Mild and selective reagents are often preferred to avoid unwanted side reactions. For instance, aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, offering high yields and convenient workup while tolerating other functional groups like benzyl (B1604629) esters and TBDMS ethers. organic-chemistry.org

Conversely, the carbamate linkage shows considerable stability under certain reductive conditions. For example, the reduction of the ortho-nitro group to an amino group can be achieved while leaving the Boc group intact. A study on the synthesis of tert-butyl (2-aminophenyl)carbamate from its nitro precursor utilized hydrazine hydrate (B1144303) with an iron(III) chloride catalyst in methanol. nih.gov This reaction proceeded in excellent yield, demonstrating that the carbamate nitrogen is resilient to these specific reduction conditions, a crucial feature for sequential functionalization. nih.gov

Direct functionalization of the carbamate nitrogen, such as N-alkylation, is less common due to the steric hindrance from the Boc group and the delocalization of the nitrogen lone pair into the carbonyl. However, under strongly basic conditions, the carbamate proton can be abstracted. It has been shown that N-Boc carbamates can be lithiated on the nitrogen using strong bases like n-butyllithium (n-BuLi), forming a lithium reagent that can then react with electrophiles. researchgate.net This provides a pathway for direct N-functionalization, although it requires careful control of reaction conditions to ensure selectivity.

Table 1: Selected Reagents for Boc-Carbamate Deprotection

| Reagent System | Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid | Mild heating | Tolerates Cbz carbamates, benzyl esters, TBDMS ethers. Environmentally benign. | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp. | Common and effective, but strongly acidic. | |

| Magic Blue (MB•+) / Triethylsilane | Mild conditions | Catalytically facilitates C-O bond cleavage. Sacrificial silane (B1218182) accelerates the reaction. | organic-chemistry.org |

| Thionyl Chloride (SOCl₂) | Room Temperature | Can convert tert-butyl esters to acid chlorides; may affect carbamates similarly under certain conditions. | organic-chemistry.org |

Interplay of Functional Groups and Ortho-Effects on Reactivity

The reactivity of tert-butyl (4-iodo-2-nitrophenyl)carbamate is a complex interplay of the electronic and steric properties of its substituents. The nitro group at the ortho position and the iodo group at the para position to the carbamate profoundly influence the chemical behavior of the aromatic ring.

The "ortho effect" is a well-documented phenomenon in organic chemistry where a group at the ortho position influences a nearby reaction center through steric hindrance and/or electronic interactions. sigmaaldrich.com In this molecule, the nitro group exerts a powerful ortho effect. Electronically, the nitro group is strongly electron-withdrawing (-I, -M effects), which significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, this same property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of a nitro group ortho or para to a leaving group dramatically increases the rate of SNAr reactions by stabilizing the intermediate Meisenheimer complex.

The carbamate group, -NHBoc, acts as an ortho, para-director in electrophilic substitutions due to the lone pair on the nitrogen. However, its large steric bulk can hinder reactions at the ortho position (position 3). Furthermore, the electronic character of the carbamate can be modulated; while generally electron-donating, its interaction with the adjacent nitro group complicates its effect.

This intricate balance of effects dictates the molecule's reactivity:

Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards nucleophilic attack. The primary sites for attack would be the carbon bearing the iodo group (position 4) and the carbon at position 6, both of which are activated by the ortho/para nitro group.

Electrophilic Aromatic Substitution: This is generally disfavored due to the powerful deactivating effect of the nitro group.

Metal-Catalyzed Cross-Coupling: The C-I bond is the primary site for these reactions, allowing for the construction of more complex molecular architectures.

Multi-Step Synthesis and Cascade Reactions Utilizing Tert-butyl (4-iodo-2-nitrophenyl)carbamate as a Key Intermediate

Tert-butyl (4-iodo-2-nitrophenyl)carbamate is not typically a final product but rather a crucial intermediate in multi-step synthetic sequences. Its structure allows for a series of selective transformations, making it a versatile building block for complex nitrogen-containing aromatic compounds.

A common synthetic strategy involves the initial preparation of the intermediate itself, followed by sequential modification of its functional groups. For instance, a synthetic pathway analogous to one reported for a similar compound would start with the Boc protection of 4-iodo-2-nitroaniline. nih.gov This key intermediate, tert-butyl (4-iodo-2-nitrophenyl)carbamate, can then be used in several ways.

One major pathway involves the reduction of the nitro group. As previously noted, this reduction can be performed selectively to yield tert-butyl (2-amino-4-iodophenyl)carbamate. nih.gov This new bifunctional intermediate possesses a nucleophilic amino group and an iodo group ready for cross-coupling. This sequence is highly valuable for the synthesis of substituted benzimidazoles and other fused heterocyclic systems. For example, the resulting diamine derivative can undergo condensation with various reagents.

A representative synthetic sequence is outlined below:

Formation of the Intermediate: 4-iodo-2-nitroaniline is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the aniline nitrogen, yielding tert-butyl (4-iodo-2-nitrophenyl)carbamate.

Nitro Group Reduction: The intermediate is subjected to selective reduction (e.g., using Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) to give tert-butyl (2-amino-4-iodophenyl)carbamate. The Boc group remains intact.

Further Functionalization: This product can then be elaborated in multiple ways:

Heterocycle Formation: Intramolecular cyclization or condensation with aldehydes, carboxylic acids, or their derivatives can lead to the formation of 4-iodo-benzimidazole derivatives. nih.gov

Cross-Coupling: The iodo group can be used in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce aryl, alkynyl, or amino substituents, respectively.

Deprotection and Diazotization: Removal of the Boc group followed by diazotization of the resulting aniline could be used to introduce other functionalities.

While cascade reactions starting directly from tert-butyl (4-iodo-2-nitrophenyl)carbamate are not widely documented, its derivatives are prime candidates for such processes. After reduction of the nitro group and a subsequent reaction at the iodo position (e.g., Sonogashira coupling to introduce an alkyne), the resulting molecule would be set up for a potential intramolecular cyclization cascade.

Strategic Applications of Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The strategic placement of the nitro, iodo, and protected amine functionalities on the benzene (B151609) ring makes Tert-butyl (4-iodo-2-nitrophenyl)carbamate an ideal starting material for the synthesis of various nitrogen-containing heterocyclic scaffolds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the iodine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions.

The utility of this compound is well-demonstrated in the synthesis of indoles, benzimidazoles, and quinolines, which are core structures in many pharmaceuticals and functional materials.

Indole (B1671886) Scaffolds: The synthesis of indoles from Tert-butyl (4-iodo-2-nitrophenyl)carbamate can be envisioned through a multi-step sequence. A key strategy involves the reductive cyclization of o-nitrostyrene derivatives. researchgate.netbeilstein-journals.org The target compound can first undergo a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, at the C-4 iodo position to install a vinyl or substituted vinyl group. The resulting o-nitrostyrene derivative can then be subjected to reductive cyclization conditions, often using reagents like carbon monoxide with a palladium catalyst, to construct the indole ring system. beilstein-journals.org

Benzimidazole (B57391) Scaffolds: Benzimidazoles are readily synthesized from ortho-phenylenediamine precursors. Tert-butyl (4-iodo-2-nitrophenyl)carbamate serves as a masked ortho-diamine. The synthetic sequence begins with the reduction of the nitro group to an amine, yielding a tert-butyl (2-amino-4-iodophenyl)carbamate intermediate. This derivative can then undergo cyclization. A particularly efficient, transition-metal-free method involves the reaction of such 2-iodoaniline (B362364) derivatives with various nitriles in the presence of a strong base like potassium tert-butoxide (KOtBu) to form the benzimidazole ring. rsc.org This approach highlights how the iodine atom, after the initial reduction step, can participate directly in the cyclization process.

Quinoline (B57606) Scaffolds: The synthesis of quinolines can be achieved via classic reactions like the Doebner synthesis, which utilizes anilines, pyruvic acid, and aldehydes. nih.gov The necessary aniline (B41778) precursor, tert-butyl (2-amino-4-iodophenyl)carbamate, is directly accessible from the title compound by selective reduction of the nitro group. This substituted aniline can then be condensed with pyruvic acid and a chosen aldehyde under acidic conditions to generate a 4-carboxy-quinoline skeleton, with the iodine and Boc-protected amine functionalities retained at positions 6 and 8, respectively, for further elaboration.

Table 1: Synthetic Pathways to Heterocyclic Scaffolds

| Target Scaffold | Key Intermediate | Synthetic Strategy | Relevant Reactions |

|---|---|---|---|

| Indole | tert-Butyl (4-vinyl-2-nitrophenyl)carbamate | Cross-coupling followed by reductive cyclization | Heck/Suzuki Coupling, Pd-catalyzed Reductive Carbonylation |

| Benzimidazole | tert-Butyl (2-amino-4-iodophenyl)carbamate | Nitro reduction followed by base-promoted cyclization | Fe/HCl or H₂/Pd Reduction, KOtBu-promoted Cyclization with Nitriles rsc.org |

| Quinoline | tert-Butyl (2-amino-4-iodophenyl)carbamate | Nitro reduction followed by multicomponent reaction | Doebner Synthesis nih.gov |

Beyond the synthesis of fundamental five- and six-membered heterocycles, Tert-butyl (4-iodo-2-nitrophenyl)carbamate is a precursor for more complex fused ring systems. Fused systems are formed when two or more rings share two atoms, while bridged systems share three or more atoms. The reactivity of the title compound can be harnessed to construct such frameworks through intramolecular cyclization strategies.

After the initial reduction of the nitro group to an amine, the resulting aniline can be functionalized. For example, acylation of the newly formed amino group with a molecule containing a terminal alkene, followed by an intramolecular Heck reaction, could facilitate the formation of a new ring fused to the original benzene ring. The iodine atom at C-4 provides the necessary electrophilic site for the palladium-catalyzed cyclization. While specific literature examples for this exact substrate are not abundant, the principles of intramolecular cross-coupling reactions are well-established and represent a powerful tool for building complex, polycyclic architectures from appropriately substituted precursors.

Precursor in the Synthesis of Biologically Active Molecules and Drug Candidates

The true value of a synthetic building block is realized in its ability to facilitate the synthesis of molecules with practical applications, particularly pharmaceuticals. The heterocyclic scaffolds derived from Tert-butyl (4-iodo-2-nitrophenyl)carbamate are privileged structures in medicinal chemistry, appearing in numerous drug candidates.

Histone deacetylases (HDACs) are important epigenetic regulators and are validated targets for cancer therapy. A specific class of HDAC inhibitors features a 2'-aminoanilide scaffold. Research has shown that novel benzene-based 2'-aminoanilides bearing a tert-butylcarbamate (B1260302) group act as effective HDAC inhibitors, inducing apoptosis and exhibiting antiproliferative activity in various cancer cell lines. nih.gov

The synthesis of these inhibitors relies on a 2-aminoaniline core structure. Tert-butyl (4-iodo-2-nitrophenyl)carbamate is an ideal precursor for this. Reduction of its nitro group provides a tert-butyl (2-amino-4-iodophenyl)carbamate intermediate. nih.gov This intermediate is a substituted 2-aminoaniline, perfectly primed for elaboration into the final HDAC inhibitor. The amino group can be acylated, and the iodine atom provides a site for introducing the "zinc-binding group" characteristic of many HDAC inhibitors, often via Sonogashira or Suzuki coupling reactions. The presence of the tert-butylcarbamate moiety in the final structure is also noted as a feature of these reported inhibitors. nih.gov

Protein kinases are another critical class of drug targets, particularly in oncology. Many kinase inhibitors are built upon heterocyclic frameworks such as quinoline and benzimidazole. Since Tert-butyl (4-iodo-2-nitrophenyl)carbamate is a proficient precursor for these specific scaffolds, it serves as a valuable starting point in the development of new kinase inhibitors. rsc.orgnih.gov

The synthetic routes established in section 4.1.1 allow for the creation of diverse libraries of substituted benzimidazoles and quinolines. By varying the reaction partners (e.g., different nitriles for benzimidazole synthesis or different aldehydes for quinoline synthesis), chemists can generate a wide range of analogues for structure-activity relationship (SAR) studies. The iodine atom can be further functionalized at a late stage to fine-tune the pharmacological properties of the potential drug candidate. This modularity makes the title compound a strategic asset in discovery programs targeting kinases and other enzyme modulators.

While direct use of Tert-butyl (4-iodo-2-nitrophenyl)carbamate in completed total syntheses of natural products is not widely documented, its structural features make it a highly attractive building block for such endeavors. Total synthesis often requires the assembly of complex fragments and the introduction of functional groups in a controlled and selective manner.

The compound offers three distinct points of reactivity that can be addressed with high chemoselectivity:

The Iodo Group: Ideal for palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds, allowing for the attachment of complex side chains or the formation of larger ring systems.

The Nitro Group: Can be reduced to an amine, which can then be used for amide bond formation, cyclizations, or as a directing group.

The Boc-Protected Amine: A stable protecting group that can be removed under acidic conditions at a later stage of the synthesis to reveal a primary amine for further functionalization.

This orthogonal reactivity allows for its incorporation into a synthetic route where different parts of the molecule can be built out sequentially without interfering with other functional groups. The iodo group is particularly useful for late-stage functionalization, a powerful strategy in total synthesis to create analogues of the natural product.

Contributions to Methodological Advancements in Transition Metal Catalysis

The presence of an iodine atom on the aromatic ring of Tert-butyl (4-iodo-2-nitrophenyl)carbamate makes it a prime candidate for a variety of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a well-established reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions, in particular, are a cornerstone of synthetic chemistry. Tert-butyl carbamate (B1207046) itself has been investigated in palladium-catalyzed reactions with various aryl halides to produce N-Boc-protected anilines sigmaaldrich.com. This suggests that Tert-butyl (4-iodo-2-nitrophenyl)carbamate could readily participate in similar transformations. The general scheme for such a reaction would involve the coupling of the aryl iodide with a suitable partner, such as a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling).

The nitro group and the Boc-protected amine ortho to the iodine atom can exert electronic and steric influences on the reactivity of the C-I bond, potentially leading to novel selectivities or reaction rates. Following a cross-coupling reaction, the nitro group can be readily reduced to an amine, and the Boc-protecting group can be removed under acidic conditions. This unmasks two additional points for further functionalization, making the resulting products valuable scaffolds for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

A hypothetical reaction cascade could involve an initial Sonogashira coupling to introduce an alkyne substituent, followed by reduction of the nitro group and deprotection of the amine. The resulting 1,2-diaminoalkynylbenzene derivative could then undergo intramolecular cyclization to form substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The ability to perform a sequence of reactions on this versatile substrate highlights its potential contribution to the development of new synthetic methodologies.

Table 1: Potential Transition-Metal-Catalyzed Reactions with Tert-butyl (4-iodo-2-nitrophenyl)carbamate

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Biaryls, Stilbenes |

| Heck Coupling | Alkene | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amine | Di- and Tri-substituted Anilines |

| Stille Coupling | Organostannane | Substituted Aromatics |

Applications in Material Science and Polymer Chemistry

The multifunctional nature of Tert-butyl (4-iodo-2-nitrophenyl)carbamate also suggests its utility as a building block for novel materials and polymers. The combination of a polymerizable handle (after suitable modification) and functional groups that can be chemically altered post-polymerization is a key strategy in the design of advanced materials.

While there is no direct evidence of Tert-butyl (4-iodo-2-nitrophenyl)carbamate being used as a monomer precursor, its structure allows for its conversion into a polymerizable derivative. For instance, a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, could be employed to introduce a vinyl or ethynyl (B1212043) group. This newly installed polymerizable group would allow the molecule to act as a monomer in various polymerization techniques, including radical, cationic, or coordination polymerization.

The nitro and Boc-protected amine functionalities would initially be carried into the polymer chain. Post-polymerization, these groups could be modified to tune the properties of the resulting polymer. For example, the reduction of the nitro groups to amines would introduce basic sites, which could alter the polymer's solubility, thermal stability, and ability to coordinate with metal ions. The deprotection of the Boc-carbamate would provide another set of free amines, further increasing the functional group density of the polymer. This approach allows for the synthesis of polymers with tailored properties for applications such as gas separation membranes, catalysts, or drug delivery systems.

The synthesis of conjugated polymers for opto-electronic applications often relies on the use of aromatic building blocks that can be linked together to form an extended π-system. The iodo-substituted aromatic core of Tert-butyl (4-iodo-2-nitrophenyl)carbamate makes it a potential precursor for such materials.

Through transition-metal-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, this molecule could be copolymerized with other aromatic monomers to create conjugated polymers. The nitro group, being strongly electron-withdrawing, would significantly influence the electronic properties of the resulting polymer, such as its electron affinity and band gap. This is a crucial aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Following polymerization, the nitro groups could be chemically reduced to electron-donating amino groups. This transformation would dramatically alter the electronic character of the polymer, potentially shifting its absorption and emission spectra, and changing its charge transport properties. The ability to chemically modify the electronic nature of the polymer backbone after its formation is a powerful tool for fine-tuning the performance of opto-electronic devices. While this specific monomer has not been reported in the literature for this purpose, the strategy of using nitro-containing monomers and their subsequent reduction is a known approach in the field of conjugated polymers.

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate

Elucidation of Reaction Mechanisms for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in Tert-butyl (4-iodo-2-nitrophenyl)carbamate serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism of these transformations, such as the Suzuki-Miyaura coupling, generally follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The initial and often rate-determining step is the oxidative addition of the aryl iodide to a low-valent palladium(0) species. mdpi.comchemrxiv.org In this step, the palladium center inserts into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The rate and success of this step are influenced by the nature of the phosphine (B1218219) ligands on the palladium catalyst and the electronic properties of the aryl iodide. For electron-deficient aryl halides like Tert-butyl (4-iodo-2-nitrophenyl)carbamate, the oxidative addition is generally facile. nih.gov Computational studies on related systems suggest that the mechanism of oxidative addition can be influenced by the ligand, with bulky monodentate ligands potentially favoring a three-centered transition state. nih.gov

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) center, displacing the halide. libretexts.orgharvard.edu This step is often facilitated by a base, which activates the organoboron species. The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst for the next cycle. libretexts.orgmit.edu

Mechanistic Pathways of Nitro Group Transformations

The nitro group of Tert-butyl (4-iodo-2-nitrophenyl)carbamate is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds typically proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamine (B1172632) intermediates. rsc.orgnih.gov

Understanding Nucleophilic and Electrophilic Substitution Processes

The aromatic ring of Tert-butyl (4-iodo-2-nitrophenyl)carbamate is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being dictated by the electronic nature of the existing substituents.

Nucleophilic aromatic substitution (SNA_r) is particularly relevant for this compound due to the presence of the strongly electron-withdrawing nitro group. This group, being ortho to the carbamate (B1207046) and para to the iodine, activates the ring towards attack by nucleophiles. The mechanism generally proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially the iodine), forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized, particularly onto the nitro group, which stabilizes the complex and facilitates the subsequent elimination of the leaving group to afford the substituted product.

Electrophilic aromatic substitution (EAS) on this ring system is less common due to the deactivating nature of the nitro and iodo substituents. However, if forced, the directing effects of the substituents would determine the position of the incoming electrophile. The carbamate group is an ortho, para-director, while the nitro group is a meta-director, and the iodo group is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects would lead to a complex mixture of products, with substitution likely occurring at the positions least deactivated.

Kinetic and Thermodynamic Studies of Tert-butyl (4-iodo-2-nitrophenyl)carbamate Reactivity

While specific kinetic and thermodynamic data for reactions involving Tert-butyl (4-iodo-2-nitrophenyl)carbamate are not extensively reported in the literature, general principles can be applied.

For palladium-catalyzed cross-coupling reactions , kinetic studies on similar aryl iodides have shown that the oxidative addition step is often the rate-determining step of the catalytic cycle. mdpi.com The reaction rate is typically first order in both the aryl halide and the palladium catalyst. The activation energy for the Suzuki-Miyaura coupling of 4-iodoacetophenone, a related compound, has been determined to be approximately 63 kJ/mol. mdpi.com

Regarding nitro group reduction , the kinetics are dependent on the reducing agent and the reaction conditions. Studies on the fragmentation of related nitrobenzyl carbamates following reduction have shown that the stability of the intermediate hydroxylamine can be influenced by the pH and the presence of other substituents on the aromatic ring. rsc.orgresearchgate.net

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While no specific isotopic labeling studies have been found for Tert-butyl (4-iodo-2-nitrophenyl)carbamate, such experiments could provide definitive evidence for the proposed mechanistic pathways.

For instance, in palladium-catalyzed cross-coupling reactions , using a deuterated organometallic reagent could help to confirm the mechanism of the transmetalation and reductive elimination steps. Observing the position of the deuterium (B1214612) in the final product would provide insight into the stereochemistry and regiochemistry of these processes. sci-hub.se

In the study of nitro group transformations , using ¹⁵N-labeled Tert-butyl (4-iodo-2-nitrophenyl)carbamate would allow for the tracking of the nitrogen atom throughout the reduction process, confirming the stepwise reduction pathway and potentially identifying any nitrogen-based byproducts.

For nucleophilic aromatic substitution , a kinetic isotope effect study using a substrate labeled with a heavier isotope at the carbon bearing the iodine could help to determine whether the C-I bond is broken in the rate-determining step, thus distinguishing between a stepwise Meisenheimer complex mechanism and a concerted process.

Computational Chemistry and Theoretical Studies on Tert Butyl 4 Iodo 2 Nitrophenyl Carbamate

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in tert-butyl (4-iodo-2-nitrophenyl)carbamate are fundamental to its chemical behavior. Computational methods offer a powerful lens to explore these features.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are instrumental in determining the optimized geometry and electronic structure of tert-butyl (4-iodo-2-nitrophenyl)carbamate. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of accuracy and computational cost. Specifically, the B3LYP functional combined with a basis set like 6-311++G(d,p) is well-suited for handling the diverse atomic composition of the molecule, including the heavy iodine atom. mdpi.com

These calculations would typically begin with the construction of an initial molecular model. The geometry is then optimized to find the lowest energy structure, which corresponds to the most stable arrangement of the atoms. Key structural parameters that can be derived from these calculations include:

Bond Lengths: The distances between adjacent atoms. For instance, the calculations would provide the lengths of the C-I, C-N, N-O, and the various bonds within the carbamate (B1207046) and phenyl groups.

Bond Angles: The angles formed by three connected atoms, which define the molecule's shape.

Dihedral Angles: The rotational angles between four connected atoms, which are critical for understanding the molecule's conformational possibilities.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be used for higher accuracy, though at a greater computational expense. These methods are particularly useful for refining the electronic properties and interaction energies within the molecule.

Conformational Landscape and Energy Minimization

The presence of several rotatable bonds in tert-butyl (4-iodo-2-nitrophenyl)carbamate, particularly around the carbamate group and its connection to the phenyl ring, gives rise to a complex conformational landscape. A systematic conformational search is necessary to identify the various low-energy conformers and the global minimum energy structure.

This process involves systematically rotating the flexible dihedral angles and performing energy minimization for each resulting conformation. The potential energy surface can then be mapped to visualize the relative energies of different conformers and the energy barriers for interconversion. The bulky tert-butyl group and the nitro group are expected to play a significant role in dictating the preferred conformations due to steric hindrance. The most stable conformer(s) are those that minimize these steric clashes while optimizing electronic interactions.

Electronic Structure and Reactivity Descriptors

The electronic properties of tert-butyl (4-iodo-2-nitrophenyl)carbamate are key to understanding its reactivity. Computational methods provide a suite of descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In tert-butyl (4-iodo-2-nitrophenyl)carbamate, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the carbamate.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is expected to be centered on the electron-deficient nitro group and the carbon atoms of the phenyl ring attached to the nitro and iodo groups.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

| Orbital | Description | Predicted Location of Highest Density |

| HOMO | Highest Occupied Molecular Orbital | Phenyl ring, Carbamate nitrogen |

| LUMO | Lowest Unoccupied Molecular Orbital | Nitro group, Phenyl ring carbons |

Electrostatic Potential Surface and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Negative Potential (Red/Yellow): Regions of negative potential indicate an excess of electrons and are susceptible to electrophilic attack. These are expected to be found around the oxygen atoms of the nitro and carbamate groups.

Positive Potential (Blue): Regions of positive potential indicate a deficiency of electrons and are prone to nucleophilic attack. These are likely to be located around the hydrogen atoms of the carbamate and the carbon atom attached to the iodine.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom in the molecule. This provides a more detailed picture of the electronic effects of the various functional groups.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to model potential reaction pathways involving tert-butyl (4-iodo-2-nitrophenyl)carbamate. This is particularly useful for understanding its role as an intermediate in multi-step syntheses.

By modeling the interaction of the molecule with various reagents, it is possible to calculate the geometries of the transition states for different potential reactions. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For example, in a nucleophilic aromatic substitution reaction where the iodine atom is replaced, computational methods can be used to:

Model the approach of the nucleophile to the carbon atom bearing the iodine.

Calculate the structure and energy of the transition state for this step.

Determine the energy of the resulting product.

Rationalization of Selectivity and Regioselectivity in Chemical Transformations

At present, there are no published computational investigations specifically detailing the selectivity and regioselectivity of tert-butyl (4-iodo-2-nitrophenyl)carbamate. However, the application of theoretical methods, most prominently Density Functional Theory (DFT), can offer significant predictive power in this area. The molecule's structure, featuring a potent electron-withdrawing nitro group and a sterically demanding, electron-donating tert-butoxycarbonylamino (Boc) group, presents multiple avenues for chemical reactions.

Computational modeling stands as a key tool for rationalizing the outcomes of various chemical transformations. In the context of nucleophilic aromatic substitution (SNA_r) reactions, the positions ortho and para to the nitro group are electronically activated for nucleophilic attack. DFT calculations can generate a precise map of the molecule's electrostatic potential surface, pinpointing the most electron-deficient carbon atoms on the aromatic ring and thereby predicting the most probable sites for substitution.

Moreover, theoretical calculations can determine the transition state energies for competing reaction pathways, offering a quantitative foundation for understanding regioselectivity. For instance, a computational exploration of the reaction with a nucleophile would involve modeling the formation of the Meisenheimer complex at various positions on the phenyl ring. The calculated activation barriers for each potential pathway would then indicate the kinetically favored product.

Beyond SNA_r reactions, the carbamate functional group itself is a potential site for reaction. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, which could lead to the cleavage of the Boc protecting group. Computational analyses of related nitrophenyl carbamates have successfully rationalized their deprotection rates under varying pH conditions. researchgate.net Similar DFT calculations for tert-butyl (4-iodo-2-nitrophenyl)carbamate could be employed to compare the activation energy for a nucleophilic attack on the aromatic ring versus the carbamate carbonyl, thus predicting the chemoselectivity of a given reaction.

A hypothetical computational workflow to predict regioselectivity is detailed below.

| Parameter | Computational Method | Predicted Outcome for Tert-butyl (4-iodo-2-nitrophenyl)carbamate |

|---|---|---|

| Ground State Electronic Properties | DFT (e.g., B3LYP/6-31G*) | Calculation of partial atomic charges and mapping of the electrostatic potential would identify electrophilic centers. The carbon atoms ortho and para to the nitro group are anticipated to be highly electrophilic. |

| Reaction Pathway Modeling | Transition State Searching Algorithms (e.g., QST2/QST3) | This would identify the transition state structures for nucleophilic attack at different positions on the aromatic ring. |

| Activation Energy Calculation | DFT Energy Calculations | The pathway exhibiting the lowest activation energy barrier would correspond to the major regioisomer formed under kinetic control. |

Solvation Effects and Intermolecular Interactions

The surrounding solvent environment critically influences the reactivity, stability, and conformational preferences of tert-butyl (4-iodo-2-nitrophenyl)carbamate. While specific computational studies on its solvation behavior are not available, established computational techniques can provide valuable insights.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can approximate the effect of a solvent by treating it as a continuous dielectric medium. Such calculations can predict how the polarity of the solvent medium modulates the electronic structure and geometry of the solute. For a polar molecule like tert-butyl (4-iodo-2-nitrophenyl)carbamate, it is expected that an increase in solvent polarity would stabilize both the ground state and any polar transition states.

For a more granular view, explicit solvation models, typically used in molecular dynamics (MD) simulations, can be employed. An MD simulation of this compound in a system of water molecules, for example, would elucidate specific intermolecular interactions, such as hydrogen bonding between the nitro or carbamate groups and the surrounding water. These simulations are also adept at exploring the molecule's conformational landscape in solution, identifying the most stable conformers and the energetic barriers between them.